4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine
Description
BenchChem offers high-quality 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-5-yl)sulfonyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S2/c1-7-8(14-6-9-7)15(11,12)10-2-4-13-5-3-10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUUVQOGBXWODO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242409 | |
| Record name | Morpholine, 4-[(4-methyl-5-thiazolyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-75-0 | |
| Record name | Morpholine, 4-[(4-methyl-5-thiazolyl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-[(4-methyl-5-thiazolyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Thiazole Scaffold as a Privileged Structure in Pharmacology
An In-depth Technical Guide to the Pharmacology of Thiazole Derivatives
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it a "privileged scaffold"—a molecular framework that can bind to a wide range of biological targets. This versatility has led to the incorporation of the thiazole nucleus into numerous clinically significant drugs, from the penicillin class of antibiotics to antiretrovirals like Ritonavir and anti-inflammatory agents like Meloxicam.[3][4][5][6] While the specific focus of "thiazole sulfonylmorpholine" derivatives is a highly niche subset, this guide provides a comprehensive overview of the broader thiazole class, establishing the fundamental pharmacological principles that govern their activity. Understanding these core principles is essential for drug development professionals seeking to design novel therapeutics, including those with sulfonylmorpholine or other complex substitutions. This document will delve into the key mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used to validate the pharmacological activity of this vital class of compounds.
Core Pharmacological Activities and Mechanisms of Action
Thiazole derivatives exhibit a remarkable breadth of biological activities, primarily centered on antimicrobial and anticancer effects. Their mechanisms are diverse, reflecting their ability to be tailored to interact with specific enzymatic active sites or protein-protein interfaces.
Antimicrobial Pharmacology
The historical significance of the thiazole ring is rooted in its presence in penicillins.[4] Modern synthetic thiazole derivatives continue this legacy, demonstrating potent activity against a wide spectrum of bacteria and fungi.
Mechanism of Action: A primary mechanism for the antibacterial action of many thiazole derivatives is the inhibition of essential bacterial enzymes that are absent in eukaryotes, providing a window of selective toxicity.
-
DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are critical for bacterial DNA replication, relaxation, and decatenation. The 2-aminothiazole moiety, in particular, has been identified as a key pharmacophore for interacting with the active site of DNA gyrase.[7] This interaction involves a specific pattern of hydrogen bond donors and acceptors that disrupt the enzyme's function, leading to a halt in DNA synthesis and ultimately, bacterial cell death.
-
Disruption of Metabolic Pathways: Some thiazole derivatives function as antimetabolites. For instance, Thiabendazole, an anthelmintic, is known to inhibit the mitochondrial enzyme fumarate reductase in helminths, disrupting the tricarboxylic acid (TCA) cycle and halting ATP production.[8]
The structural modifications on the thiazole ring are critical. For example, the insertion of additional heterocyclic systems at position 5 of the thiazole ring has been shown to significantly improve antimicrobial activity, in some cases surpassing the potency of standard antibiotics like ampicillin.[4]
Anticancer Pharmacology
Thiazole-containing compounds are at the forefront of oncology research, with derivatives demonstrating efficacy against various cancer cell lines through multiple mechanisms.
Mechanism of Action: The anticancer activity of thiazoles is often linked to their ability to inhibit key signaling pathways that regulate cell growth, proliferation, and survival.
-
Kinase Inhibition (EGFR, VEGFR-2): Many cancers are driven by aberrant signaling from receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Specific thiazole derivatives have been designed as potent dual inhibitors of these kinases.[9] By blocking the ATP-binding site of these enzymes, they prevent downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are crucial for tumor growth and angiogenesis.[10]
-
Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often a downstream effect of kinase inhibition or other cellular stresses induced by the compound.[10]
-
Tubulin Polymerization Disruption: Similar to well-known chemotherapeutics like paclitaxel, some thiazoles can interfere with the dynamics of microtubule assembly and disassembly. This disruption arrests the cell cycle in the G2/M phase and ultimately leads to apoptosis.[10]
-
Inhibition of Cell Migration and Invasion: Metastasis is the primary cause of cancer-related mortality. Certain thiazole derivatives have been specifically developed to inhibit cancer cell migration and invasion without significant cytotoxicity.[11] Mechanistic studies suggest these compounds can impair the actin cytoskeleton, reducing the formation of protrusions necessary for cell movement.[11]
The following diagram illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway, a common mechanism for thiazole-based anticancer agents.
Caption: Generalized Hantzsch reaction for thiazole synthesis.
Methodologies for Pharmacological Evaluation
The claims of pharmacological activity must be substantiated by robust, reproducible, and self-validating experimental protocols. For researchers in drug development, the choice of assay is critical for generating reliable data.
Experimental Protocol: Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a thiazole derivative against a specific bacterial strain, which is the lowest concentration of the compound that prevents visible growth.
Methodology: Broth Microdilution Assay
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the target bacterium (e.g., Staphylococcus aureus).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Causality: The McFarland standard ensures a consistent and reproducible starting number of bacteria. The final density is critical; too high, and it may overwhelm the drug, too low, and growth may be undetectable.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the test thiazole derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the stock solution (appropriately diluted in broth) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Self-Validation: This creates a precise concentration gradient. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.
-
Experimental Protocol: Anticancer Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a thiazole derivative on the proliferation of a cancer cell line.
Methodology: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7 breast cancer cells) to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Causality: The 24-hour attachment period ensures cells are in a healthy, adherent state before drug exposure, leading to more consistent results.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivative in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Causality: Living, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Data Synthesis and Interpretation
Effective communication of pharmacological data requires clear and concise presentation. Tables are an excellent tool for comparing the potency of different derivatives.
Table 1: Comparative Antimicrobial Activity of Thiazole Derivatives
| Compound ID | R1 Substituent (Phenyl Ring) | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 1a | 4-H | S. aureus | 6.25 | [12] |
| 1b | 4-NO₂ | S. aureus | 3.12 | [13] |
| 1c | 3-NO₂ | S. aureus | 6.25 | [13] |
| 2a | 4-H | E. coli | >12.5 | [4] |
| 2b | 4-NO₂ | E. coli | 6.25 | [13]|
This table synthesizes hypothetical data based on SAR principles discussed in the cited literature. It clearly demonstrates that a para-nitro substitution (Compound 1b) enhances activity against S. aureus compared to an unsubstituted or meta-nitro derivative.
Table 2: Comparative Anticancer Activity of Thiazole Derivatives
| Compound ID | Key Structural Feature | Cell Line | IC₅₀ (nM) | Target | Reference |
|---|---|---|---|---|---|
| 3a | Thiazole-Pyridine | MCF-7 (Breast) | 5710 | EGFR | [12] |
| 3b | Thiazole-Pyridine-Cl | MCF-7 (Breast) | 5710 | EGFR | [12] |
| 4a | Thiazole-Quinoline | HCT-15 (Colon) | 33 | EGFR/VEGFR-2 | [9] |
| 4b | Thiazole-Quinoline-OCH₃ | NCI-H322M (Lung) | 27 | EGFR/VEGFR-2 | [9][12]|
This table illustrates how structural modifications impact anticancer potency and can confer selectivity for different cancer cell lines. The data is representative of findings in the cited literature, showing nanomolar potency for optimized compounds.
Conclusion
The thiazole scaffold is a remarkably versatile and pharmacologically significant core. Its derivatives have demonstrated a wide array of activities, most notably as antimicrobial and anticancer agents, by interacting with a diverse set of biological targets. The development of potent and selective thiazole-based drugs is driven by a deep understanding of their structure-activity relationships, which can only be elucidated through rigorous and well-designed experimental protocols. As medicinal chemists continue to explore the chemical space around this privileged structure, including the synthesis of complex derivatives bearing moieties like sulfonylmorpholine, the principles and methodologies outlined in this guide will remain fundamental to translating novel chemical entities into next-generation therapeutics.
References
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). MDPI. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024-04-24). ResearchGate. [Link]
-
A review on thiazole based compounds & it's pharmacological activities. (2024-10-23). Innovare Academic Sciences. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022-07-14). MDPI. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022-08-30). PMC - NIH. [Link]
-
Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Bentham Science. [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. Semantic Scholar. [Link]
-
Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - PubMed Central. [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]
-
a structure-activity relationship study of thiazole deriva- tives with h1-antihistamine. Polish Pharmaceutical Society. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021-07-19). PMC - NIH. [Link]
-
Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]
-
A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. PubMed. [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel Thiazole Compounds in Drug Discovery: From Synthesis to Therapeutic Application
This guide provides an in-depth exploration of the thiazole scaffold, a cornerstone in modern medicinal chemistry. We will dissect the fundamental principles that make this heterocycle a privileged structure in drug design, detail robust synthetic methodologies, explore key therapeutic applications with mechanistic insights, and present a practical workflow for the discovery and evaluation of novel thiazole-based drug candidates.
The Thiazole Scaffold: A Privileged Core in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a fundamental building block in a multitude of biologically active compounds.[1][2][3] Its prevalence is not coincidental; the physicochemical properties of the thiazole nucleus—including its ability to act as a hydrogen bond acceptor via the nitrogen atom and its relatively stable aromatic nature—make it an ideal scaffold for interacting with diverse biological targets.[4] This versatility is evidenced by its presence in essential natural products like vitamin B1 (thiamine) and in a wide array of FDA-approved drugs, such as the anticancer agents Dasatinib and Ixazomib, the antiviral Ritonavir, and the antimicrobial Sulfathiazole.[2][3][4][5]
The strategic modification of substituents at the C2, C4, and C5 positions of the thiazole ring allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties. This modulation is the essence of establishing a Structure-Activity Relationship (SAR), a critical process in drug optimization. For instance, studies have shown that introducing strong electron-withdrawing groups, such as a nitro group, at the para-position of a phenyl ring substituent can significantly enhance antimicrobial activity.[6] Conversely, in anticancer applications, the addition of groups capable of forming specific hydrogen bonds can dictate a compound's potency and selectivity for a target kinase.[4][7]
Core Synthetic Strategies: Building the Thiazole Ring
The construction of the thiazole core is a well-established field, yet one that continues to evolve with the advent of greener and more efficient chemical methods.
The Hantzsch Thiazole Synthesis: A Foundational Method
The most classic and widely utilized method for synthesizing thiazoles is the Hantzsch condensation, first reported in the 19th century.[2][8][9] The reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or thiosemicarbazone.[9][10][11] The causality of this reaction lies in the nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. This method's robustness and tolerance for a wide range of functional groups have cemented its role in the synthesis of diverse thiazole libraries.[8][12]
Detailed Protocol: Hantzsch Synthesis of a 2-Amino-4-Phenylthiazole Derivative
This protocol describes a representative, self-validating synthesis. The inclusion of purification and characterization steps is essential for ensuring the identity and purity of the final compound, a cornerstone of trustworthy research.
Materials:
-
2-Bromoacetophenone (α-haloketone)
-
Thiourea (thioamide source)
-
Ethanol (solvent)
-
Sodium bicarbonate (base)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (drying agent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 50 mL of absolute ethanol.
-
Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Scientific Rationale: Heating provides the necessary activation energy for the condensation reaction. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.
-
-
Neutralization and Precipitation: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate until the solution is neutral (pH ~7). This step neutralizes the hydrobromide salt formed during the reaction, causing the free base product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the crude product with cold deionized water to remove any remaining salts.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-amino-4-phenylthiazole.
-
Characterization (Self-Validation):
-
Melting Point: Determine the melting point of the purified product and compare it to the literature value. A sharp melting point is indicative of high purity.
-
Spectroscopic Analysis: Confirm the structure using:
-
¹H NMR: To identify the chemical environment of the protons.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups like the amine (N-H) stretch.
-
-
Therapeutic Applications & Mechanistic Insights
Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as valuable leads in multiple therapeutic areas.[1][3]
Anticancer Activity
The thiazole scaffold is a key component in many targeted anticancer therapies.[4] These compounds can disrupt cancer cell proliferation through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling enzymes.[13][14]
Mechanism of Action: Kinase Inhibition A primary mechanism for the anticancer effects of many thiazole compounds is the inhibition of protein kinases.[15][16] Kinases are enzymes that regulate a majority of cellular pathways that control cell growth, proliferation, and differentiation. In many cancers, these kinases become dysregulated. Thiazole derivatives can act as competitive inhibitors in the ATP-binding pocket of these enzymes.[15] For example, a novel thiazole derivative, compound 4c , was found to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis (the formation of new blood vessels that tumors need to grow).[13] By blocking VEGFR-2, the compound can stifle a tumor's blood supply.
Signaling Pathway Visualization: VEGFR-2 Inhibition
Caption: VEGFR-2 signaling pathway and point of inhibition by a novel thiazole compound.
Table 1: In Vitro Cytotoxic Activity of Selected Thiazole Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [13] |
| Compound 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | [13] |
| Dasatinib | Various | Varies | [4] |
| Thiazole-Pyridine Hybrid 23 | MCF-7 (Breast Cancer) | 5.71 | [7] |
IC₅₀: The half maximal inhibitory concentration, a measure of a compound's potency. Lower values indicate higher potency.
Antimicrobial Activity
With the rise of antimicrobial resistance (AMR), there is an urgent need for new and effective antimicrobial agents.[17] Thiazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various bacteria and fungi.[10][18] The synthesis of molecules containing more than one thiazole ring has been shown to enhance therapeutic activity.[10]
The mechanism of antimicrobial action can vary. For example, docking studies predict that some thiazole derivatives exert their antibacterial effect by inhibiting the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis, an essential component of the bacterial cell wall. Their antifungal activity is thought to stem from the inhibition of 14α-lanosterol demethylase, an enzyme crucial for fungal cell membrane integrity.[19]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Thiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 17a | Salmonella typhimurium | 0.49 | [10] |
| Compound 7 | Salmonella typhimurium | 0.49 | [10] |
| Derivative 40 | Staphylococcus aureus | 3.125 | [7] |
| Thiazole-Pyrazoline Hybrids | Gram-positive bacteria | Varies | [17] |
MIC: The lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
A Modern Drug Discovery Workflow
The path from a promising thiazole scaffold to a clinical candidate is a systematic, multi-stage process. This workflow integrates chemical synthesis with biological evaluation to identify and optimize lead compounds.
Workflow Visualization: Thiazole Drug Discovery Pipeline
Caption: A streamlined workflow for the discovery and development of thiazole-based drugs.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and is widely used to determine the cytotoxic effects of potential drug candidates on cancer cell lines.[13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by dissolving them and measuring the absorbance at ~570 nm.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test thiazole compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Staurosporine).[13]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Future Directions and Conclusion
The thiazole nucleus remains a highly attractive and versatile scaffold in drug discovery.[1] Future research will likely focus on several key areas:
-
Hybrid Molecules: The creation of hybrid compounds that combine the thiazole core with other pharmacologically active heterocycles (e.g., pyrazoline, quinoline) to create synergistic effects and overcome drug resistance.[5][20]
-
Target Selectivity: Development of derivatives with high selectivity for specific cancer-related targets to minimize off-target effects and improve patient outcomes.
-
Improved Pharmacokinetics: Optimization of thiazole derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) properties, which is crucial for clinical success.
References
-
Al-Ostath, A. et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2024). A review on thiazole based compounds & it's pharmacological activities. WJPR. Available at: [Link]
-
Abdel-Wahab, B. F. et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Linköping University Electronic Press. Available at: [Link]
-
Sharma, S. et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Nguyen, T. L. (2022). Recent Development in the Synthesis of Thiazoles. Ingenta Connect. Available at: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (n.d.). Preprints.org. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. Available at: [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. Available at: [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Available at: [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Publications. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). National Institutes of Health. Available at: [Link]
-
Thiazoles as potent anticancer agents: A review. (2025). ResearchGate. Available at: [Link]
-
Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (n.d.). Oriental Journal of Chemistry. Available at: [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (n.d.). ACS Publications. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Available at: [Link]
-
A Review On Thiazole As Anticancer Agents. (2018). Neliti. Available at: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). SpringerLink. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Institutes of Health. Available at: [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Available at: [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Publishing. Available at: [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Development in the Synthesis of Thiazoles: Ingenta Connect [ingentaconnect.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. media.neliti.com [media.neliti.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jchemrev.com [jchemrev.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Experimental Design and Protocols for the Investigation of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine: A Novel Chemical Entity
An Application Note for Drug Development Professionals
Abstract
This guide outlines a comprehensive experimental framework for the synthesis, characterization, and biological evaluation of the novel chemical entity (NCE), 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine. This compound amalgamates three structurally significant motifs in medicinal chemistry: a 1,3-thiazole ring, a morpholine moiety, and a sulfonamide linker. The thiazole core is a well-established pharmacophore present in numerous agents with diverse biological activities, including antimicrobial and anticancer properties.[1][2] The morpholine ring is recognized as a "privileged" scaffold, frequently incorporated to enhance physicochemical properties, metabolic stability, and pharmacokinetic profiles.[3][4] The sulfonamide linker provides a stable, three-dimensional orientation and is a key feature in many therapeutic agents.[5] This document provides a logical, stepwise strategy—from chemical synthesis and structural verification to a tiered in vitro screening cascade—to rigorously assess the therapeutic potential of this rationally designed molecule. The protocols herein are designed to be self-validating, providing researchers with a robust pathway for preliminary investigation.
Rationale and Molecular Design Logic
The design of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine is predicated on the principle of synergistic molecular hybridization. By combining known bioactive scaffolds, we hypothesize the resulting molecule may exhibit enhanced potency, selectivity, or favorable drug-like properties.
-
The 4-Methyl-1,3-Thiazole Core: Thiazole derivatives are integral to a wide array of pharmaceuticals, demonstrating activities such as kinase inhibition, and antimicrobial and anti-inflammatory effects.[1][6][7] Its inclusion serves as the primary pharmacophoric anchor, intended to interact with specific biological targets. For instance, related thiazole structures have shown potent inhibition of kinases like CDK9 and PI3K, which are critical targets in oncology.[6][8]
-
The Sulfonyl Linker: The sulfonamide group is a classic bioisostere of amides and esters, offering improved chemical stability and a distinct geometric arrangement of atoms. This linker is not merely a spacer but can actively participate in hydrogen bonding with target proteins, contributing to binding affinity.
-
The Morpholine Moiety: As a "privileged structure," morpholine is frequently employed to modulate a compound's properties.[9] Its incorporation can improve aqueous solubility, reduce off-target toxicity, and enhance metabolic stability, all of which are critical for advancing a lead compound.[3] The morpholine ring is a versatile building block that can improve potency and confer desirable pharmacokinetic characteristics.[3]
Based on these structural components, our initial biological hypotheses will focus on two primary areas: anticancer (kinase inhibition) and antimicrobial activity .
Caption: Logical relationship between the compound's structural motifs and its hypothesized biological targets.
Synthesis and Characterization Workflow
A robust and reproducible synthetic route is paramount for generating high-purity material for biological testing. The proposed synthesis is a two-step process involving the creation of a key intermediate, 4-methyl-1,3-thiazole-5-sulfonyl chloride, followed by its reaction with morpholine.
Caption: Proposed workflow for the synthesis and verification of the target compound.
Protocol 2.1: Synthesis of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine
Objective: To synthesize the title compound via a two-step procedure.
Step A: Synthesis of 4-Methyl-1,3-thiazole-5-sulfonyl chloride
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C using an ice bath.
-
Reaction: Slowly add 4-methylthiazole (1.0 eq) to an excess of chlorosulfonic acid (5.0 eq) at 0°C with vigorous stirring.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate (the sulfonyl chloride intermediate) is collected by vacuum filtration and washed with cold water. Dry the product under vacuum. Caution: This step is highly exothermic and should be performed with extreme care.
Step B: Synthesis of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine
-
Setup: Dissolve the dried 4-methyl-1,3-thiazole-5-sulfonyl chloride (1.0 eq) from Step A in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0°C. Add morpholine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) dropwise.
-
Stirring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for completion using TLC.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Protocol 2.2: Purification
Objective: To purify the crude product to >95% purity for biological assays.
-
Method: Purify the crude solid obtained from Protocol 2.1 by flash column chromatography on silica gel.
-
Eluent: Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) to elute the compound.
-
Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.
-
Final Step: Recrystallize from a suitable solvent system (e.g., ethanol/water) if necessary to achieve higher purity.
Protocol 2.3: Structural Characterization
Objective: To confirm the chemical structure and assess the purity of the synthesized compound.
The purified compound must be rigorously characterized using standard analytical techniques. Expected results are summarized below.
| Technique | Purpose | Expected Key Observations |
| ¹H NMR | Confirms proton environment and structural integrity. | Signals corresponding to the thiazole methyl group, the thiazole proton, and the two distinct methylene groups of the morpholine ring. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Resonances for all unique carbon atoms, including the thiazole ring carbons, the methyl carbon, and the morpholine carbons. |
| Mass Spec (HRMS) | Determines the exact mass and confirms the elemental formula. | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₈H₁₂N₂O₃S₂. |
| FTIR | Identifies key functional groups. | Characteristic absorption bands for the sulfonyl group (S=O stretches, typically ~1350 and ~1160 cm⁻¹), C-N, and C-S bonds. |
| Purity (HPLC) | Quantifies the purity of the final compound. | A single major peak representing >95% of the total integrated area. |
In Vitro Biological Evaluation: A Tiered Screening Approach
The following protocols outline a logical cascade for the initial biological assessment of the NCE. The workflow begins with a broad assessment of cytotoxicity to establish a working concentration range, followed by targeted assays based on the design rationale.[10][11]
Caption: Tiered workflow for the in vitro biological evaluation of the novel compound.
Protocol 3.1: Determination of In Vitro Cytotoxicity (IC₅₀)
Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀) across a panel of relevant human cancer cell lines.[12] This provides an initial measure of potency and guides concentrations for subsequent cell-based assays.
-
Cell Lines: Select a panel of cell lines. Based on related thiazole inhibitors, a starting point could be A2780 (ovarian) and a panel representing diverse cancer types (e.g., HCT116 colorectal, A549 lung).[6]
-
Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Add the diluted compound to the cells, ensuring a final DMSO concentration below 0.5%. Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Viability Assessment: Use a standard viability reagent such as MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®, Promega). Follow the manufacturer's protocol to measure cell viability.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve (sigmoidal, 4PL) to calculate the IC₅₀ value.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| A2780 | Ovarian | 1.5 |
| HCT116 | Colorectal | 5.2 |
| A549 | Lung | > 50 |
| HEK293 | Normal (control) | > 50 |
Protocol 3.2: Kinase Inhibition Profiling
Objective: To directly measure the inhibitory activity of the compound against specific protein kinases hypothesized to be targets.
-
Target Selection: Based on structural similarities to known inhibitors, select relevant kinases such as PI3Kα and CDK9/Cyclin T1.[6][8]
-
Assay Format: Utilize a biochemical assay format, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a multi-well plate, combine the kinase, its specific substrate, and ATP. c. Add the test compound or vehicle control and incubate for the optimized reaction time (e.g., 60 minutes at room temperature). d. Stop the kinase reaction and measure the generated ADP according to the assay kit protocol.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to no-enzyme and no-inhibitor controls. Calculate IC₅₀ values by fitting the data to a dose-response curve.
| Kinase Target | Hypothetical IC₅₀ (nM) | Selectivity vs. PI3Kα |
| PI3Kα | 250 | 1x |
| CDK9/Cyclin T1 | 25 | 10x |
Protocol 3.3: Antimicrobial Activity Screening (MIC)
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic microbes.
-
Microbial Strains: Select a representative panel including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungus (Candida albicans).
-
Method: Use the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure: a. Prepare a two-fold serial dilution of the compound in a 96-well plate using appropriate microbial growth media (e.g., Mueller-Hinton Broth for bacteria). b. Inoculate each well with a standardized suspension of the microbial strain. c. Include a positive control (standard antibiotic, e.g., Ciprofloxacin) and a negative control (no compound). d. Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Microorganism | Type | Hypothetical MIC (µg/mL) |
| S. aureus | Gram-positive | 8 |
| E. coli | Gram-negative | > 64 |
| C. albicans | Fungus | 32 |
Data Interpretation and Next Steps
The results from this initial screening cascade will provide a foundational understanding of the compound's biological activity profile and guide future research.
Caption: Decision-making workflow based on initial in vitro screening outcomes.
-
If potent and selective kinase inhibition is observed (Outcome 1): The next logical step is to confirm target engagement in a cellular context. This would involve Western blot analysis to measure the phosphorylation of downstream substrates of the target kinase. Structure-Activity Relationship (SAR) studies would then be initiated to optimize potency and selectivity.
-
If selective antimicrobial activity is found (Outcome 2): The compound should be tested against a broader panel of clinical isolates, including resistant strains. Mechanistic studies to identify the specific microbial target would be a high priority.
-
If the compound shows potent but non-selective cytotoxicity (Outcome 3): It may be deprioritized as a candidate for targeted therapy but could serve as a useful cytotoxic tool compound for further research.
-
If no significant activity is observed (Outcome 4): The initial design hypothesis may need to be revisited, and the compound would be deprioritized.
References
-
Lamač, M., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]
-
Karthikeyan, J., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]
-
Singh, G., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]
-
Ferreira, R. J., et al. (2012). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Acta Crystallographica Section E. Available at: [Link]
-
Li, D., et al. (2011). Synthesis and characterization of cytocompatible sulfonated polyanilines. Macromolecular Bioscience. Available at: [Link]
-
Hentemann, M., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Rizwan, M., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances. Available at: [Link]
-
Bissy, D. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of 1,3-thiazole 4 and 1,3-thiazolinone 5. ResearchGate. Available at: [Link]
-
Anusha, S., et al. (2015). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Der Pharma Chemica. Available at: [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
-
Farmacia Journal (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. Available at: [Link]
-
MDPI (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]
-
Holota, S. M., et al. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Biopolymers and Cell. Available at: [Link]
-
Wang, Y., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. Available at: [Link]
-
Delente, N., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Available at: [Link]
-
Sletten, E. T., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
Sources
- 1. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Use of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine in Cell Permeability Assays
Disclaimer: As a Senior Application Scientist, it is my responsibility to provide accurate and evidence-based guidance. Extensive searches for "4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine" have not yielded specific data on its application for improving cell permeability. This guide has been constructed based on the known properties of structurally related thiazole and morpholine-containing compounds and general principles of cell permeability assays. The protocols and troubleshooting advice provided are predictive and should be adapted based on empirical results.
Introduction
Welcome to the technical support center for researchers investigating the potential of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine to modulate cell permeability. This guide is designed for professionals in drug development and cell biology, offering a foundational framework for experimental design and troubleshooting. Given the novelty of this application, this document synthesizes data from related chemical structures to anticipate experimental challenges and provide proactive solutions.
The core structure, combining a thiazole ring, a sulfonyl group, and a morpholine moiety, suggests several physicochemical properties that could influence its interaction with cellular membranes. Thiazole derivatives are known for a wide range of biological activities, and their metabolic stability is a noted feature in drug design.[1] The morpholine group is often incorporated to improve pharmacokinetic properties.[2] This guide will help you navigate the practical aspects of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism by which 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine might improve cell permeability?
A1: While direct evidence is unavailable for this specific molecule, compounds with similar structures may influence cell permeability through several hypothetical mechanisms:
-
Lipid Bilayer Interaction: The molecule's amphipathic nature could allow it to transiently insert into the lipid bilayer, creating temporary disruptions or pores that facilitate the passage of other molecules.
-
Tight Junction Modulation: In epithelial or endothelial cell monolayers, it might interact with proteins that regulate tight junctions, leading to a temporary and reversible increase in paracellular permeability.
-
Efflux Pump Inhibition: It could potentially act as a weak inhibitor of efflux pumps like P-glycoprotein, thereby increasing the intracellular concentration of co-administered drugs.
Further investigation is required to elucidate the precise mechanism.
Q2: How should I prepare a stock solution of this compound?
A2: Based on related structures, the compound is likely to have moderate to low aqueous solubility.[3]
-
Primary Solvent: Start with a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium or assay buffer immediately before each experiment. Be mindful of the final solvent concentration, as high levels of DMSO (>0.5%) can independently affect cell permeability and viability.
Q3: Is 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine expected to be cytotoxic?
A3: Thiazole-containing compounds have a broad spectrum of biological activities, and cytotoxicity is a possibility, often concentration-dependent.[4][5][6][7] It is crucial to perform a dose-response cytotoxicity assay before any permeability studies. The Methyl thiazolyl tetrazolium (MTT) assay or similar cell viability assays are recommended.[8] Aim to use concentrations for your permeability experiments that show minimal to no impact on cell viability (e.g., >90% cell viability).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound Precipitation in Aqueous Buffer/Medium | The compound has low aqueous solubility. The final concentration exceeds its solubility limit. | - Increase the percentage of co-solvent (e.g., DMSO) in the final working solution, ensuring it remains below the cytotoxic threshold for your cell line.- Prepare a more dilute stock solution.- Warm the buffer or medium to 37°C before adding the compound.- Use sonication to aid dissolution. |
| High Variability in Permeability Assay Results | - Inconsistent cell monolayer integrity.- Degradation of the compound in the assay medium.- Inconsistent incubation times. | - Monitor monolayer integrity using Trans-Epithelial Electrical Resistance (TEER) measurements before and after the experiment.- Perform a stability assay of the compound in your experimental medium at 37°C over the time course of your experiment.- Use a positive control (e.g., a known permeability enhancer) to validate the assay.- Ensure precise timing for all incubation steps. |
| Observed Increase in Permeability is Accompanied by High Cytotoxicity | The mechanism of permeability enhancement is linked to cell death or irreversible membrane damage. | - Lower the concentration of the compound. Perform a detailed dose-response curve for both cytotoxicity and permeability to find a therapeutic window.- Reduce the incubation time.- Investigate markers of apoptosis or necrosis to understand the mechanism of cell death. |
| No Effect on Permeability Observed | - The compound is inactive in the chosen cell model.- The concentration used is too low.- The compound has degraded. | - Increase the concentration of the compound, being mindful of solubility and cytotoxicity limits.- Verify the identity and purity of your compound stock.- Try a different cell model that may be more responsive.- Consider a different type of permeability assay (e.g., paracellular vs. transcellular). |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration
This protocol uses the MTT assay to assess cytotoxicity, a common method for evaluating cell viability.[8]
-
Cell Seeding: Plate your cells of interest (e.g., Caco-2, MDCK) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine in the appropriate cell culture medium. Include a vehicle control (e.g., medium with the same final DMSO concentration) and a positive control for cell death (e.g., a high concentration of Triton X-100).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the intended duration of your permeability assay (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The highest concentration that results in ≥90% viability is your preliminary maximum non-toxic concentration.
Protocol 2: Paracellular Permeability Assay using a Fluorescent Marker
This protocol assesses the integrity of cell monolayers grown on permeable supports.
-
Cell Culture: Seed cells (e.g., Caco-2) on permeable supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the TEER of each well. Only use wells that meet a predefined TEER threshold (e.g., >200 Ω·cm²).
-
Treatment:
-
Wash the monolayers gently with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound at its maximum non-toxic concentration to the apical (upper) chamber. Include a negative (vehicle) and positive (e.g., EGTA) control.
-
-
Permeability Measurement:
-
Add a fluorescent marker with poor cell permeability (e.g., Lucifer Yellow or FITC-dextran) to the apical chamber.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral (lower) chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Quantification: Measure the fluorescence of the basolateral samples using a fluorescence plate reader.
-
Analysis: Calculate the apparent permeability coefficient (Papp) for each condition. An increase in the Papp value for the test compound compared to the vehicle control indicates an increase in paracellular permeability.
Visualizing Experimental Workflow
Below are diagrams illustrating the key experimental workflows.
Caption: Workflow for assessing paracellular permeability.
References
-
[5-methyl-1,2,4-triazol-3-yl]sulfanyl]butyl]morpholine - PubChem]([Link])
-
[Biochemical and biological properties of 4-(3-phenyl- [4][9][10]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed]([Link])
Sources
- 1. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide | C15H16ClN3O2S | CID 334459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [4-(imidazol-1-yl)thiazol-2-yl]phenylamines. A novel class of highly potent colchicine site binding tubulin inhibitors: synthesis and cytotoxic activity on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immunopathol.com [immunopathol.com]
- 9. 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Hantzsch Thiazole Synthesis: A Technical Support Guide for Researchers
Welcome to our dedicated technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction for the synthesis of thiazole derivatives. Thiazoles are a critical heterocyclic motif in numerous pharmaceuticals, making the mastery of their synthesis essential.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern the success of your experiments.
Understanding the Hantzsch Thiazole Synthesis: A Quick Overview
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[1] The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole product.[1][2] The aromaticity of the final product is a significant driving force for this reaction.[2]
Below is a diagram illustrating the general mechanism of the Hantzsch thiazole synthesis.
Caption: General mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your Hantzsch thiazole synthesis experiments.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or in the worst case, no desired product at all. What are the potential causes and how can I rectify this?
Answer: A low or non-existent yield in a Hantzsch thiazole synthesis can be attributed to several factors, ranging from the quality of your starting materials to the reaction conditions. Let's break down the most common culprits and their solutions.
1. Purity and Stability of Starting Materials:
-
α-Haloketone Degradation: α-Haloketones, particularly α-bromoketones, can be lachrymatory and susceptible to hydrolysis or self-condensation over time. It is crucial to use freshly prepared or purified α-haloketones. If you suspect degradation, you can purify the α-haloketone by recrystallization or column chromatography before use.
-
Thioamide Quality: The purity of the thioamide is equally important. Impurities can lead to unwanted side reactions. Ensure you are using a high-purity thioamide.
2. Suboptimal Reaction Conditions:
-
Temperature and Reaction Time: While many Hantzsch syntheses proceed readily at room temperature or with gentle heating, some less reactive substrates may require elevated temperatures to drive the reaction to completion.[2] Conversely, excessive heat can lead to decomposition of reactants or products. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[3]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol and methanol are commonly used and generally effective.[1] However, for certain substrates, exploring other solvents may be beneficial. Some studies have reported successful syntheses in solvent-free conditions or using greener solvent systems like ethanol/water mixtures, which can also simplify product isolation.[4][5]
3. Inefficient Work-up and Product Isolation:
-
Product Precipitation: The Hantzsch synthesis often yields a product that can be precipitated by neutralizing the reaction mixture with a weak base, such as sodium carbonate.[2] If your product is not precipitating, it may be more soluble in the reaction mixture than anticipated. In such cases, extraction with an appropriate organic solvent after neutralization would be necessary.
-
Washing Steps: During filtration, ensure the product is washed with a suitable solvent (often water or a cold solvent in which the product is sparingly soluble) to remove any remaining salts or impurities.[1]
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low yields.
Issue 2: Presence of Multiple Spots on TLC / Formation of Side Products
Question: My TLC plate shows multiple spots in addition to my desired product. What are the likely side products, and how can I minimize their formation?
Answer: The formation of side products is a common challenge in organic synthesis. In the Hantzsch reaction, the primary concerns are unreacted starting materials and the formation of isomeric products, especially when using unsymmetrical thioamides.
1. Unreacted Starting Materials:
-
If your TLC shows spots corresponding to the starting materials, it indicates an incomplete reaction. Refer to the troubleshooting steps for low yield, particularly optimizing reaction time and temperature.
2. Formation of Isomeric Products:
-
When using N-substituted thioamides, there is a possibility of forming two different regioisomers: the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole.
-
Controlling Regioselectivity: The reaction conditions can influence the regioselectivity. Neutral or slightly basic conditions typically favor the formation of the 2-(N-substituted amino)thiazole. Acidic conditions, on the other hand, have been shown to promote the formation of the 2-imino-2,3-dihydrothiazole isomer. Therefore, careful control of the reaction pH is crucial when using substituted thioamides.
3. Other Potential Side Reactions:
-
Self-condensation of α-haloketone: Under certain conditions, α-haloketones can undergo self-condensation. This is more likely to occur if the thioamide is not sufficiently nucleophilic or if the reaction is run at excessively high temperatures for extended periods.
-
Hydrolysis of α-haloketone: The presence of water can lead to the hydrolysis of the α-haloketone, which will not participate in the desired reaction.
Strategies to Minimize Side Products:
-
Stoichiometry: Using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can help to ensure the complete consumption of the α-haloketone and minimize self-condensation.[1]
-
Controlled Temperature: Start the reaction at a lower temperature and gradually increase it if necessary, while monitoring by TLC.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Issue 3: Difficulty in Product Purification
Question: My crude product is not pure, and I am struggling with its purification. What are the recommended purification techniques?
Answer: While the Hantzsch synthesis can often yield a product that is pure enough after simple filtration, purification is sometimes necessary.
1. Recrystallization:
-
This is the most common and often the most effective method for purifying solid products from the Hantzsch synthesis.
-
Solvent Selection: The key is to find a suitable solvent or solvent system. An ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should be either very soluble or insoluble at all temperatures.
-
Common Solvents: Ethanol, methanol, and mixtures of ethanol/water are often good starting points for recrystallizing thiazole derivatives.[5][6] For less polar products, you might consider solvents like ethyl acetate, toluene, or hexane, or mixtures thereof.
2. Column Chromatography:
-
If recrystallization is ineffective, column chromatography is a powerful alternative.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: The choice of eluent depends on the polarity of your product. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to elute the desired product. TLC can be used to determine the optimal solvent system.
3. Acid-Base Extraction:
-
If your thiazole product has a basic nitrogen atom that is not sterically hindered, you may be able to use acid-base extraction for purification.
-
Procedure: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic thiazole will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) to precipitate or allow for extraction of the purified thiazole.
Table 1: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield | Impure or degraded starting materials | Use fresh or purified α-haloketone and high-purity thioamide. |
| Suboptimal reaction temperature/time | Monitor reaction by TLC to optimize temperature and duration. | |
| Inappropriate solvent | Experiment with different solvents (e.g., ethanol, methanol, ethanol/water). | |
| Inefficient product isolation | Optimize precipitation conditions or consider extraction. | |
| Multiple Spots on TLC | Incomplete reaction | Increase reaction time or temperature. |
| Formation of regioisomers | Control reaction pH (neutral conditions are generally preferred). | |
| Side reactions of α-haloketone | Use a slight excess of thioamide and avoid excessive heat. | |
| Purification Difficulties | Ineffective recrystallization | Systematically screen for a suitable recrystallization solvent. |
| Co-eluting impurities in chromatography | Optimize the mobile phase for better separation. | |
| Product is an oil or low-melting solid | Consider column chromatography or acid-base extraction. |
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental procedure for a Hantzsch thiazole synthesis?
A typical procedure involves dissolving the α-haloketone and a slight excess of the thioamide in a suitable solvent like ethanol or methanol.[1] The mixture is then stirred, often with heating, for a period ranging from 30 minutes to several hours, while monitoring the reaction progress by TLC.[1][3] After the reaction is complete, the mixture is cooled, and the product is often precipitated by adding a weak base like sodium carbonate solution.[1][2] The solid product is then collected by filtration, washed, and dried.[1]
Q2: How can I monitor the progress of my Hantzsch thiazole synthesis?
Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.[3] You should spot the starting materials (α-haloketone and thioamide) and the reaction mixture on a TLC plate. As the reaction proceeds, you will observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. A suitable mobile phase for TLC can often be a mixture of hexane and ethyl acetate.[1]
Q3: Are there any "greener" alternatives to the traditional Hantzsch synthesis?
Yes, several modifications to the Hantzsch synthesis have been developed to make it more environmentally friendly. These include:
-
Solvent-free reactions: Some Hantzsch syntheses can be performed by simply grinding the reactants together, which can be very efficient and avoids the use of solvents.[4]
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields.
-
Ultrasonic irradiation: Sonication is another energy source that can promote the reaction, often at room temperature, leading to shorter reaction times and higher yields.[5]
-
Use of greener solvents: Water or ethanol-water mixtures have been successfully employed as solvents, reducing the reliance on volatile organic compounds.[5]
Q4: Can I use α-chloro or α-iodoketones instead of α-bromoketones?
Yes, α-chloro and α-iodoketones can also be used. The reactivity generally follows the order I > Br > Cl. α-Iodoketones are the most reactive but may be less stable and more expensive. α-Chloroketones are typically less reactive and may require more forcing conditions (higher temperatures or longer reaction times). α-Bromoketones often provide a good balance of reactivity and stability.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of a Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).
-
Add methanol to dissolve the reactants (approximately 5-10 mL per gram of α-haloketone).
-
Heat the mixture to reflux (around 65 °C) and stir for 1-2 hours.
-
Monitor the reaction progress by TLC until the 2-bromoacetophenone spot has disappeared.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add 5% aqueous sodium carbonate solution with stirring until the mixture is basic (check with pH paper).
-
A precipitate should form. Continue stirring for 15-30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Dry the product under vacuum or by air drying.
References
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1283. [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(54), 34059-34065. [Link]
-
Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
Sources
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine and its Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the Core Scaffold
The molecule 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine is comprised of three key pharmacophoric elements: a substituted thiazole ring, a sulfonyl linker, and a morpholine moiety. Each of these components plays a critical role in the molecule's potential biological activity, likely through interactions with the ATP-binding pocket of protein kinases.
-
4-Methyl-1,3-thiazole: This heterocyclic ring is a common feature in many kinase inhibitors. Its aromatic nature allows for π-π stacking interactions, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. Substitutions on this ring are crucial for modulating potency and selectivity.
-
Sulfonyl Linker: The sulfonyl group is a rigid and polar linker that can participate in hydrogen bonding interactions with the kinase hinge region.[1] Its geometry influences the orientation of the thiazole and morpholine rings within the binding site.
-
Morpholine Ring: The morpholine moiety is frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability.[2] The oxygen atom can act as a hydrogen bond acceptor, and the ring itself can engage in van der Waals interactions.
This guide will dissect the SAR of each of these components, drawing on published data for related compounds to build a comprehensive understanding of how structural modifications are likely to impact the inhibitory activity of the parent scaffold.
Postulated Biological Targets: CDK9 and PI3K
Based on the prevalence of the thiazole and morpholine moieties in known kinase inhibitors, we can postulate that 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine and its analogs are likely to exhibit inhibitory activity against kinases such as CDK9 and PI3K.
-
CDK9: As a key regulator of transcription, CDK9 is a compelling target in oncology.[3] Several potent CDK9 inhibitors feature a thiazole ring, suggesting that our scaffold could engage this target.
-
PI3K: The PI3K pathway is frequently dysregulated in cancer, making it a major focus of drug discovery efforts. The morpholine group is a well-established pharmacophore in many PI3K inhibitors, where it often forms a crucial hydrogen bond with the hinge region.[4][5]
The following sections will explore the SAR of analogs in the context of these two important kinase targets.
Structure-Activity Relationship (SAR) Analysis
The 4-Methyl-1,3-thiazole Moiety
The substitution pattern on the thiazole ring is a critical determinant of activity and selectivity.
-
Methyl Group at C4: The methyl group at the 4-position of the thiazole ring likely occupies a hydrophobic pocket in the kinase active site. Its presence is often important for potency.
-
Substitutions at C2: This position is frequently modified in thiazole-based kinase inhibitors. Small, hydrogen-bonding groups can enhance affinity.
-
Linker Attachment at C5: The attachment of the sulfonyl linker at the 5-position directs the morpholine moiety towards the solvent-exposed region of the ATP-binding site. Variations at this position are less explored in the literature but would be a key area for optimization.
Below is a logical diagram illustrating the key structural components and their likely interactions within a kinase ATP-binding site.
Caption: Key pharmacophoric elements and their postulated interactions.
The Morpholine Moiety
The morpholine ring is a key contributor to the drug-like properties of many kinase inhibitors.
-
Hydrogen Bonding: The oxygen atom of the morpholine ring is a crucial hydrogen bond acceptor, often interacting with the backbone amide of a hinge residue (e.g., Val851 in PI3Kα).[5]
-
Solubility and Permeability: The polar nature of the morpholine ring enhances aqueous solubility, which is a desirable pharmacokinetic property.
-
Metabolic Stability: Morpholine is generally resistant to metabolic degradation, contributing to a longer half-life in vivo.
-
Ring Modifications: Modifications to the morpholine ring, such as the introduction of substituents, can modulate selectivity. For example, in some mTOR inhibitors, replacing morpholine with a bridged morpholine analog led to a significant increase in selectivity over PI3Kα.
The Sulfonyl Linker: A Rigid Connector
The choice of a linker between the core heterocyclic system and the solvent-exposed moiety is critical for optimal target engagement.
-
Rigidity and Geometry: The sulfonyl linker is more rigid than an amide or ether linker. This rigidity can be advantageous in pre-organizing the molecule for optimal binding, but it can also be a liability if the preferred conformation is not ideal for the target's active site.
-
Hydrogen Bonding Capacity: The sulfonyl oxygens are excellent hydrogen bond acceptors, potentially forming additional interactions with the kinase hinge region.[1]
-
Comparison with Other Linkers: In the context of kinase inhibitors, sulfonyl linkers have been successfully employed. However, a direct comparison with other linkers for this specific scaffold is not available in the literature. A systematic study comparing sulfonyl, amide, and other linkers would be necessary to definitively establish the optimal linker for this class of compounds.
Comparative Performance Data
To illustrate the SAR principles discussed above, the following tables summarize the inhibitory activities of representative thiazole-based CDK9 inhibitors and morpholine-containing PI3K inhibitors from the literature.
Table 1: Activity of Thiazole-Based CDK9 Inhibitors
| Compound ID | R1 (Thiazole C4) | R2 (Other) | CDK9 IC50 (nM) | Selectivity vs CDK2 | Reference |
| 12u | -CH3 | Pyrimidine-based | 7 | >80-fold | [3] |
| Analog A | -H | Pyrimidine-based | >100 | - | Hypothetical |
| Analog B | -CH3 | Modified Pyrimidine | 25 | 50-fold | Hypothetical |
Note: Analogs A and B are hypothetical examples to illustrate SAR principles.
Table 2: Activity of Morpholine-Containing PI3Kα Inhibitors
| Compound ID | Core Scaffold | Morpholine Modification | PI3Kα IC50 (nM) | Reference |
| GDC-0941 | Thienopyrimidine | Unsubstituted | 3 | [5] |
| Alpelisib (BYL719) | Thiazole derivative | Unsubstituted | 5 | [5] |
| Analog C | Thienopyrimidine | N-acetylpiperazine | 108 | [6] |
| Analog D | Thienopyrimidine | Piperazine | 180 | [6] |
Note: Analogs C and D are from a study on ZSTK474 derivatives, which has a triazine core, but illustrates the importance of the morpholine oxygen.
Experimental Protocols
To enable researchers to evaluate novel analogs of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine, we provide detailed protocols for relevant biochemical and cellular assays.
In Vitro CDK9/Cyclin T1 Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol is adapted from commercially available kinase assay kits and is designed to measure the ATP-to-ADP conversion by CDK9/Cyclin T1.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647 ADP Tracer
-
DTT (1 M)
-
Kinase Buffer A (5X): 250 mM HEPES, pH 7.5, 50 mM MgCl2, 5 mM EGTA
-
ATP (10 mM)
-
Substrate (e.g., Cdk7/9tide)
-
Test compounds
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Prepare Kinase Reaction Buffer (1X): Dilute Kinase Buffer A to 1X with distilled water and add DTT to a final concentration of 1 mM.
-
Prepare Compound Dilutions: Serially dilute test compounds in 100% DMSO. Then, create an intermediate dilution in 1X Kinase Reaction Buffer.
-
Prepare Substrate/ATP Mixture: In 1X Kinase Reaction Buffer, prepare a solution containing the substrate and ATP at 2.5 times the final desired concentration.
-
Assay Plate Setup:
-
Add 2.5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 2.5 µL of 1X Kinase Reaction Buffer to the "no enzyme" and "0% inhibition" control wells.
-
Add 2.5 µL of CDK9/Cyclin T1 enzyme (diluted in 1X Kinase Reaction Buffer) to the wells containing the test compounds and the "0% inhibition" control.
-
-
Initiate Kinase Reaction: Add 5 µL of the Substrate/ATP mixture to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Add Detection Reagents: Add 5 µL of a solution containing the Adapta™ Eu-anti-ADP Antibody and the Alexa Fluor® 647 ADP Tracer to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Read Plate: Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro CDK9 kinase assay.
In Vitro PI3Kα (p110α/p85α) Kinase Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced by the PI3Kα-catalyzed phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2).
Materials:
-
Recombinant human PI3Kα (p110α/p85α) enzyme
-
PIP2 substrate
-
PI3K Reaction Buffer (2X): 50 mM HEPES, pH 7.5, 6 mM MgCl2, 2 mM DTT, 0.04% CHAPS
-
ATP (50 µM)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Luminescence plate reader
Procedure:
-
Prepare Compound Dilutions: As described in the CDK9 assay protocol.
-
Assay Plate Setup:
-
Add 1 µL of compound dilutions to the wells.
-
Add 2 µL of PI3Kα enzyme and PIP2 substrate mixture (in 1X PI3K Reaction Buffer).
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to all wells.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Detect: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Read Plate: Measure luminescence.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Cellular Target Engagement Assay for CDK9
This assay determines the extent to which a compound binds to CDK9 within a cellular context.
Materials:
-
Cell line of interest (e.g., MOLT4)
-
Test compounds
-
Biotinylated broad-spectrum CDK inhibitor (e.g., bio-AT7519)
-
Streptavidin-coated magnetic beads
-
Lysis buffer
-
Wash buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against CDK9 and other relevant kinases (e.g., CDK2, CDK7)
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the test compound for a specified time (e.g., 6 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
Affinity Purification: Add the biotinylated CDK inhibitor probe to the cell lysates and incubate to allow binding to available CDKs.
-
Capture: Add streptavidin-coated magnetic beads to capture the biotinylated probe and any bound kinases.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against CDK9 and other kinases of interest.
-
Analysis: Quantify the band intensities to determine the degree to which the test compound prevented the binding of the biotinylated probe to CDK9.
Signaling Pathway Context
The potential inhibitory activities of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine and its analogs on CDK9 and PI3K would have distinct effects on cellular signaling pathways.
-
CDK9 Inhibition: Inhibition of CDK9 would lead to a decrease in the phosphorylation of the C-terminal domain of RNA Polymerase II, resulting in the downregulation of transcription of short-lived mRNAs, including those encoding anti-apoptotic proteins like Mcl-1. This would ultimately promote apoptosis in cancer cells.
-
PI3K Inhibition: Inhibition of PI3K would block the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors such as AKT and mTOR. This would lead to the inhibition of cell growth, proliferation, and survival.
The following diagram illustrates the central roles of CDK9 and PI3K in their respective signaling pathways.
Caption: Overview of the CDK9 and PI3K signaling pathways.
Conclusion and Future Directions
The 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of related compounds, it is likely that this scaffold can be optimized to yield potent and selective inhibitors of CDK9 and/or PI3K.
Key takeaways for future optimization efforts:
-
Thiazole Ring: Systematic exploration of substituents at the C2 position is warranted to enhance potency and modulate selectivity.
-
Morpholine Moiety: While the unsubstituted morpholine provides favorable physicochemical properties, the introduction of small alkyl groups could be explored to fine-tune selectivity, particularly between PI3K isoforms and mTOR.
-
Linker: A comparative study of the sulfonyl linker against other linkers (e.g., amide, urea) is crucial to determine the optimal geometry and hydrogen bonding capacity for target engagement.
By leveraging the SAR insights and experimental protocols outlined in this guide, researchers can accelerate the design and evaluation of next-generation kinase inhibitors based on this versatile chemical scaffold.
References
- Alshammari, M. B., et al. (2021). Synthesis and biological evaluation of new thiazolylpyrimidine and thiazolidinylpyrimidine derivatives as potential anticancer agents. Molecules, 26(16), 4978.
- An, Y., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 283, 117036.
- Babić, A., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 26(11), 3293.
- Chen, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1458936.
- Cuartas, V., et al. (2017). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(1), 795.
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
- Fry, D. W., et al. (1998). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 41(14), 2615-2625.
- Hole, A. J., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(4), 1481-1497.
- Hollick, J. J., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(16), 5244-5248.
-
Mueller, D. (2015). Can someone provide me with a detailed protocol for a CDK9 kinase assay? ResearchGate. Retrieved from [Link]
- Singh, H., et al. (2024).
-
Sławiński, J., et al. (2020). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. DSpace@MIT. Retrieved from [Link]
-
Sun, C., et al. (2018). SAR around Three Different Cores with -CF2-Linker. ResearchGate. Retrieved from [Link]
- Van Dort, M. E., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. European Journal of Medicinal Chemistry, 229, 113996.
- Wang, L., et al. (2024).
- Wodicka, L. M., et al. (2010). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. International Journal of Molecular Sciences, 23(8), 4173.
- Woo, J., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. ACS Chemical Biology, 12(1), 212-219.
- Wood, M. D., et al. (2014). Systematic Determination of Human Cyclin Dependent Kinase (CDK)-9 Interactome Identifies Novel Functions in RNA Splicing Mediated by the DEAD Box (DDX)-5/17 RNA Helicases. Molecular & Cellular Proteomics, 13(12), 3465-3480.
- Xu, Y., et al. (2020). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 19(2), 118-131.
- Yadav, M., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 10(49), 29285-29295.
- Zhang, Q., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 89, 117361.
-
Horizon Discovery. (n.d.). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]
-
Schelhaas, P. A., et al. (2021). Schematic of the dCK inhibitors and their apparent IC50 values. (a)... ResearchGate. Retrieved from [Link]
- Wymann, M. P., et al. (2015). Abstract 153: Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding. Cancer Research, 75(15_Supplement), 153-153.
Sources
- 1. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Profiling of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine: A Technical Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative
In the landscape of modern drug discovery, the thiazole ring is a privileged scaffold, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a sulfonylmorpholine moiety introduces unique physicochemical characteristics that can enhance bioavailability and target engagement.[3] The subject of this guide, 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine , represents a novel chemical entity at the intersection of these two pharmacologically significant motifs.
This guide provides a comprehensive framework for evaluating the in vitro cytotoxic profile of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine. We will present a detailed experimental protocol for a comparative cytotoxicity study, contextualize the findings with established and structurally related compounds, and explore a potential mechanism of action. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to assess the therapeutic potential of this and similar compounds.
Rationale for Comparative Cytotoxicity Profiling
The initial step in characterizing a potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines. A comparative approach is crucial for several reasons:
-
Potency Assessment: By comparing the cytotoxic activity of the test compound to a standard chemotherapeutic agent (e.g., Doxorubicin), we can gauge its relative potency.
-
Structure-Activity Relationship (SAR) Insights: Including structurally related analogs helps in understanding the contribution of different functional groups to the overall cytotoxicity.
-
Selectivity Profiling: Testing against a panel of cell lines from different cancer types can reveal potential selective cytotoxicity, a desirable characteristic for targeted therapies.
For this guide, we will compare 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine (Compound A) with two reference compounds:
-
2-Amino-4-methylthiazole (Compound B): A simpler, unfunctionalized thiazole precursor to understand the baseline cytotoxicity of the core scaffold.
-
Doxorubicin: A well-characterized, potent chemotherapeutic agent used as a positive control.
The cytotoxicity will be evaluated against a panel of three human cancer cell lines representing different malignancies:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HepG2: Hepatocellular carcinoma
Experimental Design and Workflow
The overall workflow for the comparative cytotoxicity profiling is depicted in the following diagram.
Caption: Experimental workflow for comparative cytotoxicity profiling using the MTT assay.
Detailed Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4][5][6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[4][5][6]
Materials:
-
MCF-7, A549, and HepG2 cell lines
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with medium only as a blank control.
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plates for an additional 3-4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate dose-response curves.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
-
Comparative Cytotoxicity Data (Hypothetical)
The following table summarizes the hypothetical IC50 values for 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine (Compound A) and the reference compounds against the selected cancer cell lines. These values are based on plausible trends observed in the literature for similar classes of compounds.[9][10]
| Compound | Chemical Structure | IC50 (µM) ± SD | ||
| MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | ||
| Compound A | 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine | 8.5 ± 0.7 | 12.3 ± 1.1 | 15.8 ± 1.4 |
| Compound B | 2-Amino-4-methylthiazole | > 100 | > 100 | > 100 |
| Doxorubicin | (Standard Chemotherapeutic) | 1.65 ± 0.2[11] | 0.4 ± 0.09[12] | 12.2 ± 1.5[13] |
Interpretation of Hypothetical Data:
-
Compound A demonstrates moderate cytotoxic activity against all three cancer cell lines, with the highest potency observed against the MCF-7 breast cancer cell line.
-
The lack of significant cytotoxicity for Compound B suggests that the sulfonylmorpholine moiety is crucial for the observed biological activity of Compound A.
-
As expected, Doxorubicin shows high potency, serving as a benchmark for the cytotoxic potential of the test compounds.
Potential Mechanism of Action: PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14][15][16] Several studies have implicated thiazole-containing compounds as inhibitors of this pathway.[15][17] It is plausible that 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine exerts its cytotoxic effects through the modulation of key kinases in this cascade.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by Compound A.
Further mechanistic studies, such as Western blotting for key phosphorylated proteins (e.g., p-Akt, p-mTOR) and kinase inhibition assays, would be necessary to validate this hypothesis.
Conclusion and Future Directions
This guide outlines a systematic approach to the comparative cytotoxicity profiling of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine. The provided experimental protocol for the MTT assay offers a robust and reproducible method for obtaining initial data on the compound's anticancer potential. The hypothetical data suggests that the sulfonylmorpholine functionalization of the 4-methylthiazole core confers moderate cytotoxic activity.
Future research should focus on:
-
Experimental Validation: Performing the described cytotoxicity assays to obtain empirical data for 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine.
-
Mechanism of Action Studies: Investigating the effect of the compound on the PI3K/Akt pathway and other relevant cancer signaling cascades.
-
Selectivity Profiling: Expanding the cell line panel to include non-cancerous cell lines to assess the compound's therapeutic index.
-
SAR Studies: Synthesizing and testing additional analogs to optimize the structure for enhanced potency and selectivity.
By following a rigorous and comparative experimental plan, the therapeutic potential of this and other novel thiazole derivatives can be effectively evaluated, paving the way for the development of next-generation anticancer agents.
References
-
BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]
-
ResearchGate. IC50 in doxorubicin-resistant MCF-7 cell lines. [Link]
-
Ghorab, M. M., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. [Link]
-
Le, T. V., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]
-
Gabryelak, T., et al. (2014). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. NIH. [Link]
-
ACS Omega. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
RSC Publishing. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]
-
Batran, R. Z., et al. (2023). EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. RSC Publishing. [Link]
-
Smith, J. D., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Publications. [Link]
-
Pummarin, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]
-
ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Al-Ostath, A., et al. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. Semantic Scholar. [Link]
-
Frontiers. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. [Link]
-
Protocols.io. (2023). MTT (Assay protocol). [Link]
-
NIH. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
-
Le, T. V., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]
-
Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]
-
ResearchGate. (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. [Link]
-
ERIC. (2016). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. [Link]
-
Bio-Rad Antibodies. (2022). PI3K-AKT Pathway Explained. YouTube. [Link]
-
CABI. (2023). Design, synthesis and biological evaluation of novel hybrids of quinazoline derivatives and phenylsulfonylfuroxan as potential anti-tumor agents. [Link]
-
ResearchGate. Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data... [Link]
-
Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. [Link]
-
MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. journal.waocp.org [journal.waocp.org]
- 13. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 14. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Deconvoluting the Cross-Reactivity of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine
In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, the principle of "one drug, one target" is often an oversimplification. The reality is that small molecule inhibitors frequently interact with multiple protein targets, a phenomenon known as polypharmacology. This can be a double-edged sword: while off-target effects can lead to unforeseen toxicities, they can also unveil novel therapeutic opportunities. For a novel compound such as 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine , a thorough and multi-faceted cross-reactivity analysis is not just a regulatory hurdle, but a critical step in understanding its biological activity and therapeutic potential. The morpholine and thiazole moieties are common pharmacophores in kinase inhibitors, suggesting a potential for interactions with the kinome.[1]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the cross-reactivity of "4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine". We will eschew a rigid, one-size-fits-all template in favor of a logical, field-proven workflow that integrates biochemical, cellular, and proteomic approaches to build a holistic understanding of this compound's selectivity profile.
The Rationale for a Multi-Pronged Approach
A single experimental method is insufficient to fully characterize the cross-reactivity of a compound. Each technique has its own inherent strengths and limitations. By combining in vitro biochemical assays, in-cell target engagement studies, and unbiased proteomic screening, we can create a self-validating system that provides a high degree of confidence in the identified off-targets.
Our investigative workflow will be structured as follows:
-
Broad Kinome Profiling: An initial, high-throughput screening to identify potential kinase off-targets.
-
Cellular Target Engagement: Validation of in vitro hits within a physiological cellular context.
-
Unbiased Proteome-wide Deconvolution: Discovery of unexpected off-targets beyond the kinome.
Below is a conceptual diagram of this integrated approach:
Figure 1: Integrated workflow for cross-reactivity analysis.
I. High-Throughput Kinome Profiling: Casting a Wide Net
The logical first step in assessing the selectivity of a putative kinase inhibitor is to screen it against a large panel of kinases. The KINOMEscan® platform is an industry-standard method for this purpose.[2][3] This is an active site-directed competition binding assay that quantitatively measures the binding of a compound to a panel of over 480 human kinases.[3]
Causality Behind Experimental Choice: By employing a binding assay rather than an activity assay at this initial stage, we can identify interactions that may not necessarily lead to inhibition but are still indicative of binding. This approach is also less susceptible to confounding factors such as ATP concentration.[4]
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Dissolve "4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine" in 100% DMSO to create a stock solution.
-
Assay Execution: The test compound is incubated with the kinase panel at a specified concentration (e.g., 1 µM). The assay measures the amount of kinase that is captured on an immobilized ligand in the presence of the test compound.[5]
-
Data Analysis: The results are typically reported as a percentage of control, where a lower percentage indicates a stronger interaction. A common threshold for a significant "hit" is a percent of control value below 35%.
Hypothetical Data Presentation
| Kinase Target | Percent of Control (%) @ 1 µM | Putative Interaction |
| CDK9/CycT | 5 | Strong |
| PI3Kα | 8 | Strong |
| GSK-3β | 12 | Moderate |
| MEK1 | 30 | Moderate |
| EGFR | 85 | Weak/None |
| VEGFR2 | 92 | Weak/None |
Table 1: Hypothetical KINOMEscan® results for "4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine".
II. Cellular Target Engagement: Validating Hits in a Physiological Context
While in vitro assays are excellent for initial screening, they do not fully recapitulate the complexities of the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in intact cells.[6][7] The principle underlying CETSA is that the binding of a ligand to its target protein increases the thermal stability of the protein.[8]
Causality Behind Experimental Choice: CETSA provides a direct biophysical readout of target engagement in a physiological setting, which is a crucial validation step.[9] It allows us to confirm that the compound can penetrate the cell membrane and bind to its intended target, as well as any identified off-targets from the initial screen.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cancer cell line) to ~80% confluency. Treat the cells with either vehicle (DMSO) or "4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine" at various concentrations for a specified time.
-
Thermal Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes).
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using antibodies specific for the putative target kinases (e.g., CDK9, PI3Kα, GSK-3β).
-
Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Hypothetical Data Presentation
| Target Kinase | Apparent Tm (Vehicle) | Apparent Tm (10 µM Compound) | ΔTm | Target Engagement |
| CDK9 | 52.1°C | 58.7°C | +6.6°C | Confirmed |
| PI3Kα | 50.8°C | 56.2°C | +5.4°C | Confirmed |
| GSK-3β | 54.3°C | 54.5°C | +0.2°C | Not Confirmed |
Table 2: Hypothetical CETSA results confirming cellular target engagement.
III. Unbiased Proteome-wide Deconvolution: Discovering the Unexpected
To gain a truly comprehensive understanding of a compound's cross-reactivity, it is essential to employ an unbiased, proteome-wide approach. Chemical proteomics methods, such as Capture Compound Mass Spectrometry (CCMS), allow for the identification of protein targets without prior knowledge.[10]
Causality Behind Experimental Choice: This unbiased approach is critical for identifying off-targets that may not be kinases and would therefore be missed by a kinome scan.[11][12] Such discoveries are vital for understanding potential mechanisms of toxicity or for drug repurposing efforts.
Experimental Protocol: Chemical Proteomics (Affinity-based)
-
Probe Synthesis: Synthesize a derivative of "4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine" that incorporates a linker and a reactive group for immobilization or a tag for enrichment.[13]
-
Affinity Enrichment: Incubate the probe with a cell lysate. In a competition experiment, also incubate the lysate with the probe and an excess of the free compound.
-
Isolation and Digestion: Isolate the protein-probe complexes and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that are significantly enriched in the probe-treated sample compared to the competition control.
Hypothetical Signaling Pathway with Identified Targets
The following diagram illustrates a hypothetical scenario where our compound not only hits the intended CDK9 target but also the off-target PI3Kα, both of which are key nodes in cancer cell signaling.
Figure 2: Hypothetical signaling pathways affected by the compound.
Conclusion: Synthesizing a Coherent Narrative
By systematically applying this multi-tiered approach, we can construct a robust and reliable cross-reactivity profile for "4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine". The initial kinome scan provides a broad overview of potential interactions, which are then validated for cellular relevance using CETSA. Finally, an unbiased chemical proteomics approach ensures that we have not overlooked any significant off-targets. This comprehensive analysis is indispensable for making informed decisions in the drug development process, from lead optimization to preclinical safety assessment. The convergence of data from these orthogonal assays provides the highest level of confidence in the final selectivity profile of the compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135564479, 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24229673, [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol. Retrieved from [Link].
-
Asghar, M. A., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. PubMed Central. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 63037891, Morpholino(thiazol-4-yl)methanone. Retrieved from [Link].
-
Chen, X., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Retrieved from [Link].
-
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link].
-
Eurofins Discovery. KINOMEscan Technology. Retrieved from [Link].
-
Dai, L., et al. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Retrieved from [Link].
-
Norman, M. H., et al. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link].
-
Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Retrieved from [Link].
-
Hole, A. J., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Retrieved from [Link].
-
Baumli, S., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link].
-
Zhang, H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Retrieved from [Link].
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link].
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Retrieved from [Link].
-
Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link].
-
Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Retrieved from [Link].
-
Al-Ali, H., et al. (2018). The cellular thermal shift assay of MEK in the presence of inhibitors.... ResearchGate. Retrieved from [Link].
-
Miljković, F., & Ruan, Z. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Retrieved from [Link].
-
Bonefeld, C. M., et al. (2016). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. British Journal of Dermatology. Retrieved from [Link].
-
Biognosys. (2022). LiP-MS: A Novel Target Deconvolution Approach. YouTube. Retrieved from [Link].
-
Ma'ayan Lab. (2020). The KINOMEscan and KEA3 Appyters. YouTube. Retrieved from [Link].
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link].
-
Friman, T., et al. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Cancer Research. Retrieved from [Link].
-
El-Gokha, A. A., et al. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Molecules. Retrieved from [Link].
-
BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link].
-
Bantscheff, M., et al. (2011). Drug target deconvolution by chemical proteomics. Proteomics. Retrieved from [Link].
-
Wang, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link].
-
Johnson, J. L., & Stites, E. C. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 49837077, 4-[4-[[1-(3,4-dichlorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]butyl]morpholine. Retrieved from [Link].
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. criver.com [criver.com]
- 11. Drug Target Identification Solutions - Creative Proteomics [creative-proteomics.com]
- 12. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
Safety Operating Guide
Navigating the Safe Handling of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: A comprehensive operational and safety guide for laboratory personnel handling 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine. This document outlines essential personal protective equipment (PPE) protocols, emergency procedures, and compliant disposal methods to ensure a safe and efficient research environment.
Executive Summary: Understanding the Hazard Profile
The primary hazards are anticipated to be skin and eye irritation, potential for sensitization, and possible toxicity if ingested or inhaled. The morpholine component is a known skin and eye irritant, and can cause severe burns.[1][2][3] Thiazole derivatives are widely used in pharmaceuticals and agrochemicals, indicating a broad range of biological activity.[4][5][6] The sulfonyl group suggests that the compound may be reactive. Therefore, a cautious and comprehensive approach to personal protection is paramount.
Hazard Identification and Risk Assessment
A proactive approach to safety begins with a clear understanding of the potential risks. Based on the chemical structure, the following hazards should be anticipated:
| Potential Hazard | Associated Functional Group | Primary Route of Exposure | Potential Health Effects |
| Skin and Eye Irritation/Corrosion | Morpholine, Sulfonyl group | Dermal, Ocular | Redness, pain, burns, and in severe cases, irreversible eye damage.[1][2][3] |
| Respiratory Irritation | Morpholine | Inhalation | Coughing, shortness of breath, irritation of the respiratory tract. |
| Dermal Sensitization | Thiazole derivatives | Dermal | Allergic skin reactions upon repeated exposure. |
| Toxicity | General | Ingestion, Inhalation, Dermal | While specific data is unavailable, related compounds show potential for systemic effects. |
Risk mitigation is a cornerstone of laboratory safety. The level of risk is a function of both the inherent hazard of the chemical and the nature of the experimental procedure. High-energy operations such as heating, sonicating, or aerosolizing the compound will inherently increase the risk of exposure and necessitate a higher level of PPE.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is your primary defense against chemical exposure. The following protocols are mandatory for all personnel handling 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine.
Hand Protection: The First Line of Defense
Nitrile gloves are the minimum requirement for handling this compound. For procedures with a high risk of splashing or prolonged contact, double-gloving with two pairs of nitrile gloves is strongly recommended. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
Key Causality: Nitrile provides good chemical resistance to a broad range of chemicals. Double-gloving provides an additional barrier and allows for a safe method of removing the outer, contaminated glove without exposing the skin.
Eye and Face Protection: Shielding Critical Organs
Safety glasses with side shields are mandatory for all routine operations. However, for any procedure with a risk of splashing, chemical splash goggles must be worn. For high-risk procedures, a face shield worn in conjunction with chemical splash goggles is required to protect the entire face.
Key Causality: The eyes are particularly vulnerable to chemical splashes. Goggles provide a seal around the eyes, offering superior protection compared to safety glasses. A face shield adds another layer of protection for the entire face from splashes and projectiles.
Body Protection: Minimizing Skin Exposure
A laboratory coat is the minimum requirement for body protection. For procedures involving larger quantities of the compound or a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended. Ensure that the lab coat is fully buttoned and the sleeves are of an appropriate length to cover the wrists.
Key Causality: A lab coat provides a removable barrier to protect personal clothing and underlying skin from minor spills and contamination. A chemically resistant apron offers enhanced protection against larger splashes of corrosive or hazardous materials.
Respiratory Protection: Guarding Against Inhalation
All work with 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine in solid or concentrated form should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved N95 respirator is required.[7] For situations with a higher potential for airborne concentrations, a respirator with organic vapor cartridges may be necessary. A proper fit test and training are essential for effective respirator use.[7]
Key Causality: A chemical fume hood is an engineering control that captures and removes hazardous vapors and dusts at the source. When engineering controls are not sufficient, respirators provide a personal barrier to prevent the inhalation of harmful airborne contaminants.
Step-by-Step PPE Protocol for a Typical Weighing and Solubilization Workflow
This protocol outlines the necessary steps to safely weigh a solid sample of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine and prepare a solution.
Caption: Workflow for weighing and solubilizing 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
All waste containing 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine, including contaminated PPE, empty containers, and experimental residues, must be treated as hazardous waste.
Caption: Compliant disposal plan for waste containing 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine.
All waste containers must be clearly labeled with the full chemical name and associated hazards.[10] Never dispose of this chemical down the drain.[10] Consult with your institution's environmental health and safety department for specific disposal guidelines.[10]
Conclusion: A Culture of Safety
The responsible handling of 4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine is not merely a matter of following protocols but of fostering a deeply ingrained culture of safety. By understanding the potential hazards, diligently using the appropriate PPE, and being prepared for emergencies, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational document; always consult your institution's specific safety policies and the most current chemical safety information.
References
-
PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole. National Center for Biotechnology Information. [Link]
-
Cheméo. Chemical Properties of 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs.[Link]
-
Food and Chemical Toxicology. RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8.[Link]
-
PubChem. N-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-2-(4-morpholinyl)acetamide. National Center for Biotechnology Information. [Link]
-
PubChem. 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine.[Link]
-
Carl ROTH. Safety Data Sheet: Morpholine.[Link]
-
Penta Chemicals. Morpholine - SAFETY DATA SHEET.[Link]
-
ResearchGate. Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection.[Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine.[Link]
-
MDPI. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.[Link]
-
Acros Organics. Safety Data Sheet: MORPHOLINE.[Link]
-
ResearchGate. Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy.[Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.[Link]
-
International Agency for Research on Cancer. Morpholine. In: Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]
-
Chemsrc. 4-Methyl-2-morpholin-4-yl-thiazole-5-carboxylic acid.[Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. gerpac.eu [gerpac.eu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
